2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide
CAS No.: 1448125-64-1
Cat. No.: VC7243449
Molecular Formula: C16H18Cl2N4O3S
Molecular Weight: 417.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448125-64-1 |
|---|---|
| Molecular Formula | C16H18Cl2N4O3S |
| Molecular Weight | 417.31 |
| IUPAC Name | 2,5-dichloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H18Cl2N4O3S/c1-10-15(11(2)20-16(19-10)22-5-7-25-8-6-22)21-26(23,24)14-9-12(17)3-4-13(14)18/h3-4,9,21H,5-8H2,1-2H3 |
| Standard InChI Key | NWSUVKDWTGSZAT-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Introduction
Structural Elucidation and Molecular Properties
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈Cl₂N₄O₃S |
| Exact Mass | 416.047 Da |
| Topological Polar Surface | 112 Ų |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
Synthetic Pathways and Optimization
Multi-Step Synthesis Overview
Industrial-scale production follows a convergent route:
Step 1: Chlorination of 4,6-dimethylpyrimidin-2-amine using POCl₃/PCl₅ under reflux yields 2,4,6-trichloropyrimidine.
Step 2: Selective amination at C2 with morpholine in THF at 0-5°C achieves 85-90% conversion to 2-morpholino-4,6-dichloropyrimidine.
Step 3: Suzuki-Miyaura coupling introduces the dimethyl substituents via palladium-catalyzed cross-coupling with trimethylboroxin.
Step 4: Sulfonamide formation through nucleophilic aromatic substitution between 2,5-dichlorobenzenesulfonyl chloride and the aminated pyrimidine intermediate.
Critical process parameters include:
-
Temperature control during chlorination (ΔT <2°C prevents over-chlorination)
-
Strict anhydrous conditions for palladium catalysis (H₂O <50 ppm)
-
pH 7.5-8.0 buffer system during sulfonamide coupling
Table 2: Reaction Optimization Metrics
| Step | Yield (%) | Purity (HPLC) | Key Impurity |
|---|---|---|---|
| 1 | 92 | 98.4 | 2,4,5-Trichloro |
| 2 | 88 | 97.1 | Bis-morpholino adduct |
| 3 | 76 | 95.8 | Dehalogenated byproduct |
| 4 | 81 | 99.2 | Hydrolyzed sulfonyl chloride |
Biological Activity and Target Engagement
Enzymatic Inhibition Profiling
In vitro assays demonstrate dual inhibitory activity:
-
DHFR Inhibition: IC₅₀ = 38 nM against Plasmodium falciparum DHFR, superior to pyrimethamine (IC₅₀ = 120 nM) . Molecular docking reveals the sulfonamide group coordinates with Asp54 and the pyrimidine N1 interacts with Ile164 .
-
Carbonic Anhydrase IX (CA IX): Kᵢ = 12 nM, with 140-fold selectivity over CA II isoform. The dichloro substitution pattern aligns with known CA IX pharmacophores.
Notably, the compound shows negligible activity against human DHFR (IC₅₀ >10 μM), suggesting parasite-specific targeting .
Cellular Efficacy and Toxicity
-
Antimalarial EC₅₀: 45 nM against chloroquine-resistant P. falciparum Dd2 strain
-
Cytotoxicity (HepG2): CC₅₀ = 18 μM (SI = 400)
-
Microsomal Stability (human): t₁/₂ = 92 min (CYP3A4 predominant metabolic pathway)
Comparative Analysis with Structural Analogs
Versus 2,5-Dichloro-N-((4-Methyl-6-Morpholinopyrimidin-2-yl)Methyl)Benzenesulfonamide
While sharing the dichlorobenzenesulfonamide core, the comparator compound substitutes a methylene bridge between pyrimidine and sulfonamide. This modification:
-
Increases logP by 0.8 units (more lipophilic)
-
Reduces CA IX inhibition 3-fold (Kᵢ = 36 nM)
-
Enhances CNS permeability (PAMPA-BBB Pe = 12.7 vs 8.3 ×10⁻⁶ cm/s)
Future Research Directions
Prodrug Development
Esterification of the sulfonamide NH (e.g., pivaloyloxymethyl) could improve oral bioavailability from current 22% (rat) to >50%, addressing first-pass metabolism challenges.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume